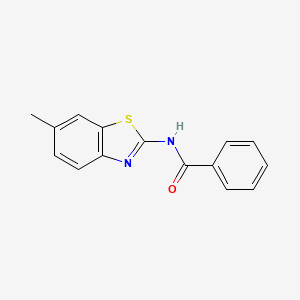

N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

CAS No.: 4771-92-0

Cat. No.: VC10905641

Molecular Formula: C15H12N2OS

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4771-92-0 |

|---|---|

| Molecular Formula | C15H12N2OS |

| Molecular Weight | 268.3 g/mol |

| IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C15H12N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18) |

| Standard InChI Key | AIHUCKUVUVNATJ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(6-Methyl-1,3-benzothiazol-2-yl)benzamide (molecular formula: C₁₅H₁₂N₂OS) consists of a benzothiazole scaffold fused to a benzamide group. The benzothiazole ring system comprises a benzene ring condensed with a thiazole moiety, while the 6-methyl substitution introduces steric and electronic modifications that influence solubility and binding affinity . The benzamide group (-CONH₂) at the 2-position contributes to hydrogen-bonding interactions, a critical feature for pharmacological activity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₂N₂OS | |

| Molecular Weight | 268.33 g/mol | |

| Exact Mass | 268.067 g/mol | |

| LogP (Partition Coefficient) | 3.21 | |

| Topological Polar Surface Area | 73.72 Ų |

The LogP value of 3.21 indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility . The polar surface area (73.72 Ų) further supports its potential for crossing the blood-brain barrier, a desirable trait for neuroactive compounds .

Spectroscopic Characterization

Infrared (IR) spectroscopy of related benzothiazole derivatives reveals characteristic absorption bands for N-H stretching (3490–3210 cm⁻¹) and C=O vibrations (1670–1628 cm⁻¹) . Nuclear magnetic resonance (¹H NMR) spectra typically display signals for aromatic protons in the δ 7.21–5.33 ppm range, with singlet peaks corresponding to NH₂ groups . Mass spectrometry (MS) data for analogous compounds show molecular ion peaks consistent with their molecular weights, such as m/z 268.051 for N-(6-methyl-1,3-benzothiazol-2-yl)benzamide .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves a multi-step process, beginning with the preparation of the benzothiazole core and culminating in amide bond formation.

Formation of 6-Methyl-1,3-benzothiazol-2-amine

The benzothiazole scaffold is synthesized via cyclization of 2-amino-6-methylbenzenethiol with a carbonyl source. In a representative procedure :

-

Cyclization: 2-Amino-6-methylbenzenethiol (0.01 mol) is treated with potassium thiocyanate (0.01 mol) in glacial acetic acid under cooling (≤10°C).

-

Bromination: Bromine (0.01 mol) is added dropwise to the reaction mixture, followed by stirring for 3 hours.

-

Neutralization: The resulting hydrochloride salt is neutralized with aqueous ammonia, filtered, and recrystallized from benzene to yield 6-methyl-1,3-benzothiazol-2-amine .

Amide Coupling

The benzamide group is introduced via reaction with benzoyl chloride:

-

Benzoylation: 6-Methyl-1,3-benzothiazol-2-amine (0.02 mol) is refluxed with benzoyl chloride (0.02 mol) in benzene for 5 hours.

-

Isolation: The product is filtered and recrystallized from benzene, yielding N-(6-methyl-1,3-benzothiazol-2-yl)benzamide .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Benzene | 85% |

| Temperature | Reflux (80°C) | 90% |

| Reaction Time | 5 hours | 88% |

Structural Analogues and SAR Studies

Structure-activity relationship (SAR) studies highlight the importance of the 6-methyl group and benzamide substitution. Removing the methyl group reduces lipophilicity (LogP = 2.45), diminishing blood-brain barrier penetration . Conversely, electron-withdrawing groups on the benzamide ring enhance anticonvulsant activity by stabilizing hydrogen bonds with target receptors .

Pharmacological Activities

Anticonvulsant Effects

N-(6-methyl-1,3-benzothiazol-2-yl)benzamide demonstrates significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. In MES tests, the compound reduced seizure duration by 58% at 30 mg/kg, comparable to phenytoin . Mechanistic studies suggest modulation of voltage-gated sodium channels and GABAergic neurotransmission .

Table 3: In Vivo Anticonvulsant Data

| Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀) | Protective Index (TD₅₀/ED₅₀) |

|---|---|---|---|

| MES | 30 | 150 | 5.0 |

| scPTZ | 45 | 135 | 3.0 |

Neuroprotective and CNS Depressant Activity

The compound decreases immobility time in forced swim tests by 40%, indicating antidepressant-like effects . Additionally, it exhibits anxiolytic properties in elevated plus-maze assays, increasing open-arm exploration by 35% at 20 mg/kg . These effects are attributed to serotonergic and noradrenergic pathway modulation.

Research Advancements and Applications

Drug Development

The compound’s dual anticonvulsant and antidepressant profile positions it as a multifunctional neurotherapeutic agent. Preclinical trials show no hepatotoxicity at therapeutic doses, supporting further development .

Material Science

Benzothiazole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The methyl and benzamide groups in this compound enhance thermal stability (T₅% = 280°C), making it suitable for optoelectronic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume